molecular formula C9H12N2O B1318080 (S)-1-(1-phenylethyl)urea CAS No. 25144-64-3

(S)-1-(1-phenylethyl)urea

Cat. No.: B1318080
CAS No.: 25144-64-3
M. Wt: 164.2 g/mol
InChI Key: ALVBVEKNACPPAB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-phenylethyl)urea (CAS 25144-64-3) is a chiral organic small molecule with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol. This compound serves as a valuable scaffold in medicinal chemistry research, particularly for the development of enzyme inhibitors and ion channel blockers . Its stereochemistry is critical for activity, as the (S)-enantiomer demonstrates significantly higher biological activity compared to its (R)-counterpart in various assays . Research indicates that this compound and its derivatives are novel and potent inhibitors of the complement system, a key part of innate immunity. Through structural modification, analogs have been developed that show inhibition of the terminal complement pathway by blocking C9 deposition, with IC50 values in the nanomolar range . This makes them promising leads for investigating treatments for complement-related inflammatory and autoimmune diseases. Separately, the compound has been identified as a novel inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by the ORAI1 protein . By specifically targeting ORAI1, it inhibits calcium influx in cells, which subsequently leads to the suppression of immune responses such as interleukin-2 (IL-2) production . This action highlights its potential as a research tool for studying immune disorders and allergy. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-1-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBVEKNACPPAB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515186
Record name N-[(1S)-1-Phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25144-64-3
Record name N-[(1S)-1-Phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 1 1 Phenylethyl Urea and Analogous Chiral Urea Frameworks

Asymmetric Synthesis Approaches to (S)-1-(1-phenylethyl)urea

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the chiral center of the 1-phenylethyl moiety. Asymmetric synthesis, the process of forming a specific enantiomer of a chiral molecule, is the most direct approach to obtaining the desired (S)-configuration. wikipedia.org This can be broadly categorized into diastereoselective strategies, enantioselective catalysis, and the resolution of racemic mixtures.

Diastereoselective Strategies for Enantiomeric Control

Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers in unequal amounts. While direct diastereoselective approaches to this compound are not extensively documented, the principle can be applied to the synthesis of the chiral amine precursor, (S)-1-phenylethanol. This alcohol can then be converted to the corresponding amine and subsequently to the urea (B33335). For instance, the reduction of a prochiral ketone with a chiral reducing agent can lead to the formation of one enantiomer of the alcohol in excess.

Another diastereoselective approach involves the reaction of a racemic starting material with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography. wikipedia.org

Enantioselective Catalytic Synthesis of this compound

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantiomeric excess (ee) with only a small amount of a chiral catalyst. wikipedia.org This approach can be subdivided into organocatalysis, metal-catalyzed reactions, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral ureas and thioureas have themselves emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. beilstein-journals.orgwikipedia.org The synthesis of chiral ureas can be achieved through various organocatalytic methods. For example, the asymmetric Michael addition of an amine to an α,β-unsaturated compound, catalyzed by a chiral Brønsted acid, can generate a chiral amine precursor.

Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a urea or thiourea (B124793) moiety) and a basic site (like a tertiary amine), are particularly effective in a range of asymmetric reactions. nih.govrsc.org These catalysts can activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. While specific applications to the direct synthesis of this compound are emerging, the principles are well-established for analogous systems.

Table 1: Examples of Organocatalytic Reactions for the Synthesis of Chiral Building Blocks

Catalyst Type Reaction Substrates Product Enantiomeric Excess (ee)
Chiral Phosphoric Acid Condensation Glyoxals and Ureas 5-monosubstituted hydantoins Up to 98%
Cinchona Alkaloid-derived Thiourea Michael Addition Malonates and trans-β-nitroalkenes Chiral Michael adducts High
Proline-derived Chiral Urea Michael Addition Oxoindoles and Nitroolefins 3-substituted oxoindoles Up to 98%

Transition metal catalysis offers a broad scope of reactions for the synthesis of chiral amines and their derivatives. Palladium-catalyzed C-N cross-coupling reactions, for instance, can be used to form unsymmetrical ureas. nih.gov The development of chiral ligands for these metal catalysts is crucial for achieving high enantioselectivity.

Ruthenium pincer complexes have been employed for the synthesis of ureas directly from methanol and amines, representing a highly atom-economical approach. acs.org While these methods often focus on symmetrical ureas, the development of chiral versions of these catalysts could provide a direct route to enantiomerically enriched unsymmetrical ureas. Iron-catalyzed dehydrogenative coupling of methanol and amines also presents a promising, more sustainable route to urea synthesis. rsc.org

Table 2: Metal-Catalyzed Synthesis of Urea Derivatives

Metal Catalyst Reaction Type Starting Materials Product Key Features
Palladium C–N Cross-Coupling Benzylurea, Aryl Halides Unsymmetrical Diaryl Ureas Two-pot strategy involving two C-N cross-coupling reactions.
Ruthenium Dehydrogenative Coupling Methanol, Amines Symmetrical Ureas Atom-economical, produces hydrogen as the sole byproduct.
Iron Dehydrogenative Coupling Methanol, Amines Symmetrical Ureas Utilizes an earth-abundant metal catalyst.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. pharmasalmanac.com Enzymes such as lipases, transaminases, and dehydrogenases are particularly useful for the synthesis of chiral molecules. nih.govnih.gov

The enzymatic kinetic resolution of racemic 1-phenylethanol is a well-established method for obtaining the enantiomerically pure (S)-alcohol, which is a direct precursor to (S)-1-(1-phenylethyl)amine. nih.govmdpi.com This process involves the selective acylation of one enantiomer of the alcohol by a lipase, leaving the other enantiomer unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. scielo.br

Table 3: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

Enzyme Acyl Donor Solvent Key Findings Reference
Novozyme 435 (Lipase) Vinyl acetate (B1210297) n-hexane Optimized conditions yielded high enantiomeric excess. nih.gov
Burkholderia cepacia Lipase Vinyl acetate n-heptane/[EMIM][BF4] High enantioselectivity (E > 200) and product ee (98.9%). mdpi.com
CALB (Lipase) with NbOPO4·nH2O - Toluene Chemoenzymatic dynamic kinetic resolution achieved 92% conversion and 85% ee. scielo.br

Enantiomeric Resolution Techniques for Enhanced Purity

For cases where a racemic mixture of 1-(1-phenylethyl)urea is synthesized, enantiomeric resolution can be employed to separate the (S)- and (R)-enantiomers. The most common method involves the use of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent can be removed to yield the pure enantiomer. Common resolving agents include chiral acids like tartaric acid or chiral amines.

Chiral column chromatography is another powerful technique for separating enantiomers. In this method, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.

Derivatization Strategies and Synthesis of Functionalized Analogs of this compound

The strategic derivatization of this compound and its analogs is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of these chiral compounds for various applications. A significant focus has been on modifying the phenyl ring of the urea to investigate the impact of different substituents on biological activity.

A comprehensive study on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors involved the synthesis of a focused library of analogs. nih.gov The core strategy was to introduce various alkyl groups at the 3-position of a 4-methoxy-substituted phenyl ring. This was achieved by first synthesizing a common intermediate, 1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)urea, and then alkylating the hydroxyl group with a range of alkyl bromides in the presence of potassium carbonate. nih.gov

The general synthetic scheme for these functionalized analogs commenced with the protection of a starting material like isovanillin, followed by oxidation to the corresponding carboxylic acid. nih.gov This acid was then converted to an isocyanate, which was subsequently reacted with (S)-α-phenylethylamine to form the urea backbone. nih.gov Deprotection of the functional group on the phenyl ring provided a key intermediate that could be further derivatized. nih.gov

The following table summarizes the synthesis of a selection of functionalized analogs of this compound, highlighting the diversity of the introduced alkyl chains.

IntermediateAlkyl BromideBaseProductYield (%)
1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)ureaEthyl bromideK2CO31-(3-ethoxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)urea80-95
1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)ureaPropyl bromideK2CO31-(4-methoxy-3-propoxy­phenyl)-3-((S)-1-phenylethyl)urea80-95
1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)ureaIsopropyl bromideK2CO31-(3-isopropoxy-4-methoxy­phenyl)-3-((S)-1-phenylethyl)urea80-95
1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)ureaPentyl bromideK2CO31-(4-methoxy-3-(pentyloxy)phenyl)-3-((S)-1-phenylethyl)urea80-95
1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)ureaHexyl bromideK2CO31-(3-(hexyloxy)-4-methoxy­phenyl)-3-((S)-1-phenylethyl)urea80-95

These derivatization strategies demonstrate the versatility of the urea scaffold and provide a systematic approach to fine-tuning the molecular properties of this compound analogs.

Detailed Mechanistic Investigations of Urea Bond Formation Reactions

The formation of the urea bond in compounds such as this compound typically proceeds through the nucleophilic addition of an amine to an isocyanate. The generally accepted mechanism involves the attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the isocyanate. This initial step forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urea product.

The generation of the isocyanate intermediate is a critical step in many synthetic routes to ureas. Several classic name reactions are employed for this purpose, including the Hofmann, Curtius, and Lossen rearrangements.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form an isocyanate intermediate, which can then be trapped by an amine to form a urea.

Curtius Rearrangement : This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. nih.gov This method is widely used due to its compatibility with a broad range of functional groups. nih.gov The isocyanate can then react with a chiral amine like (S)-α-phenylethylamine to produce the desired chiral urea. nih.gov

Lossen Rearrangement : In this reaction, a hydroxamic acid is converted to an isocyanate via an O-acyl, O-sulfonyl, or O-phosphoryl derivative.

In the context of chiral ureas, the stereochemistry of the amine is generally retained throughout the reaction with the isocyanate. The nucleophilic attack does not occur at the chiral center, thus preserving the enantiopurity of the starting amine in the final urea product. For the synthesis of this compound, the reaction between an isocyanate and (S)-(-)-α-methylbenzylamine proceeds with retention of the (S)-configuration at the benzylic carbon.

While the general mechanism is well-understood, detailed mechanistic studies on the formation of specific chiral ureas, including kinetic and computational analyses, can provide deeper insights into the transition state and the factors influencing the reaction rate and selectivity. For instance, the presence of substituents on either the amine or the isocyanate can affect the nucleophilicity of the amine and the electrophilicity of the isocyanate, thereby influencing the reaction kinetics.

Process Optimization and Scale-Up Methodologies for Academic and Preparative Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger preparative or academic scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. For the synthesis of this compound and its analogs, process optimization focuses on reaction conditions, purification methods, and the use of scalable technologies.

For scaling up this type of reaction, a transition from microwave heating to a conventional Parr reactor has been demonstrated. beilstein-journals.org While microwave irradiation is suitable for rapid optimization and small-scale synthesis, a Parr reactor allows for larger batch sizes under controlled pressure and temperature. beilstein-journals.org In one study, the synthesis of a urea derivative was successfully scaled up from a microwave reactor to an 80 mL Parr reactor, maintaining good conversion despite a slight decrease in product purity. beilstein-journals.org

The following table outlines the optimization of reaction conditions for a microwave-assisted, one-pot synthesis of urea derivatives, which can be a starting point for scale-up considerations.

ParameterConditionRationale
Solvent Acetonitrile (MeCN)Provided good conversion and yield compared to other solvents like THF and DMF. beilstein-journals.org
Temperature 70 °COptimal temperature for the Staudinger–aza-Wittig reaction to achieve complete conversion. beilstein-journals.org
Pressure (CO2) 14.5 barSufficient pressure for the reaction of the iminophosphorane with CO2 to form the isocyanate. beilstein-journals.org
Purification Filtration and use of a scavenger resin (Dowex® 50WX8-200)Simplifies workup by removing the phosphine (B1218219) oxide byproduct and excess amine. beilstein-journals.org

For academic and preparative scale synthesis, the use of polymer-bound reagents, such as polymer-bound diphenylphosphine (PS-PPh2) in the Staudinger–aza-Wittig reaction, facilitates purification by simple filtration to remove the reagent and its byproducts. beilstein-journals.org This avoids the need for challenging column chromatography, which can be a bottleneck in scaling up syntheses.

Further process optimization may involve exploring alternative, less hazardous reagents for isocyanate formation, such as triphosgene or carbonyldiimidazole, which are solid and easier to handle than phosgene gas. The choice of reagents and reaction conditions will ultimately depend on the specific target molecule, desired scale, and available equipment.

Investigating S 1 1 Phenylethyl Urea in Asymmetric Catalysis

(S)-1-(1-phenylethyl)urea as a Chiral Organocatalyst

As a metal-free organocatalyst, this compound and its derivatives leverage non-covalent interactions to catalyze stereoselective reactions. The simplicity of its structure provides a valuable model for understanding the principles of hydrogen-bond-mediated asymmetric catalysis.

Principles of Chiral Induction and Activation Mechanisms in Organocatalysis

Urea-based organocatalysis operates primarily through hydrogen bonding. The two N-H protons of the urea (B33335) group can form a bidentate hydrogen-bond complex with an electrophilic substrate, such as a carbonyl or nitro group. This interaction activates the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.

The mechanism of chiral induction relies on the catalyst's three-dimensional structure. In the case of this compound, the chiral phenylethyl group creates a defined stereochemical environment around the active hydrogen-bonding site. When the urea catalyst binds to the substrate, this chiral group effectively shields one of the two prochiral faces of the electrophile. Consequently, the nucleophile is directed to attack from the less sterically hindered face, resulting in the preferential formation of one enantiomer of the product. The efficacy of this process is dependent on the formation of a well-organized, rigid transition state assembly involving the catalyst, substrate, and nucleophile.

Broadening the Scope of Asymmetric Reactions Catalyzed by this compound

The catalytic potential of simple chiral ureas, including those derived from 1-phenylethylamine, has been demonstrated in several key asymmetric transformations. One of the most notable applications is the Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing chiral indole (B1671886) derivatives, which are common motifs in biologically active compounds. acs.org

In a representative study, a simple chiral urea catalyst was used to promote the reaction between various indoles and nitroalkenes. The catalyst activates the nitroalkene for nucleophilic attack by the indole. The chirality of the final product is dictated solely by the (S)-configuration of the catalyst. Research has also shown that the catalytic activity of simple ureas can be significantly enhanced by the addition of a Brønsted acid co-catalyst. mdpi.com This additive is believed to break up the self-aggregates that urea catalysts tend to form, leading to a more active and rigid catalytic complex. mdpi.com

The table below summarizes the results for the asymmetric Friedel-Crafts alkylation of various indoles with nitrostyrene, demonstrating the scope of this catalytic system.

Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Nitrostyrene Catalyzed by a Chiral Urea System
Indole DerivativeYield (%)Enantiomeric Excess (ee, %)
1H-Indole88%55%
5-Chloro-1H-indole36%50%
5-Fluoro-1H-indole43%53%
5-Methoxy-1H-indole98%55%
Data derived from studies on cooperative effects in urea-catalyzed Friedel-Crafts reactions. mdpi.com

Mechanistic Elucidation of Catalytic Cycles and Transition State Characterization

The catalytic cycle of a urea-promoted reaction begins with the formation of a hydrogen-bonded complex between the urea's N-H groups and an electronegative atom on the electrophile (e.g., the oxygen atoms of a nitro group). This binding pre-organizes the substrate within the chiral environment of the catalyst. The nucleophile then attacks the activated electrophile. The stereochemical outcome is determined in this rate-limiting step, where the chiral moiety of the catalyst, such as the (S)-1-phenylethyl group, sterically blocks one pathway of attack, favoring the other. After the bond formation, the product dissociates from the catalyst, regenerating it for the next cycle.

A significant challenge in urea organocatalysis is the tendency of urea molecules to self-associate through intermolecular hydrogen bonds. mdpi.com These aggregates are generally less catalytically active. Mechanistic studies have revealed that additives, such as a Brønsted acid, can act as "breakers" of these aggregates. mdpi.com This leads to the formation of a more rigid and acidic 1:1 complex between the urea and the acid, enhancing both reactivity and enantioselectivity. Computational studies and kinetic experiments suggest that this synergistic activation results in a more organized transition state, leading to improved stereochemical control. mdpi.com

This compound as a Precursor for Chiral Ligands in Metal Catalysis

Beyond its direct use in organocatalysis, this compound, and more commonly its parent amine, (S)-1-phenylethylamine, are invaluable building blocks for the synthesis of more elaborate chiral ligands for asymmetric metal catalysis. nih.govnih.gov The urea functionality can be incorporated into larger molecular architectures to create ligands that can coordinate with metal centers.

Rational Design and Synthesis of Urea-Based Chiral Ligand Architectures

The rational design of urea-based chiral ligands leverages the predictable stereochemistry of the (S)-1-phenylethyl group and the coordinating ability of the urea's carbonyl oxygen or deprotonated nitrogen atoms. The synthesis typically starts with (S)-1-phenylethylamine, which can be reacted with isocyanates or phosgene equivalents to generate a wide array of substituted ureas.

These synthetic strategies allow for the incorporation of additional functional groups capable of metal coordination, such as phosphines, amines, or pyridyl groups. For example, bifunctional ligands can be created where the urea moiety acts as a hydrogen-bonding unit to position the substrate, while another part of the ligand coordinates directly to a metal center that activates the reactants. This dual-activation approach often leads to highly efficient and selective catalysts. The modular nature of these syntheses, starting from a simple chiral precursor like (S)-1-phenylethylamine, allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance for a specific metal-catalyzed reaction. nih.gov

Coordination Chemistry of Metal-Urea Complexes

The urea group possesses two potential donor atoms: the carbonyl oxygen and the two amide nitrogens. In metal complexes, urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom. rjpbcs.com This is the most common binding mode, especially with hard and borderline metal ions like Ti(IV), Mn(II), and Cu(II). rjpbcs.comacs.org However, coordination through one of the nitrogen atoms is also possible, though less common, particularly with softer metals like Pd(II). rjpbcs.comacs.org In some cases, upon deprotonation of an N-H group, the resulting ureate can act as a bidentate N,O-ligand.

When a chiral urea ligand derived from this compound coordinates to a metal, the chirality can be transferred from the ligand to the metal center, creating a chiral coordination sphere. rsc.org This chiral environment around the metal is crucial for inducing enantioselectivity in catalytic reactions. The geometry and stability of these metal-urea complexes are influenced by several factors, including the nature of the metal ion, the other ligands present, and the specific architecture of the urea-containing ligand. The characterization of these complexes using techniques like X-ray crystallography and NMR spectroscopy is vital for understanding the catalyst's structure and rationalizing its stereochemical outcome in catalytic reactions.

Performance and Enantioselectivity in Metal-Catalyzed Asymmetric Transformations

While this compound itself is primarily recognized as an organocatalyst, its derivatives and structurally related compounds have been effectively employed as chiral ligands in metal-catalyzed asymmetric synthesis. The urea functional group can coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

A notable application of chiral ureas derived from α-phenylethylamine is in the enantioselective addition of organozinc reagents to aldehydes. Research in this area has demonstrated the potential of these ligands to induce significant enantioselectivity. For instance, in the addition of diethylzinc to benzaldehyde, a well-established benchmark for testing the efficacy of chiral ligands, C2-symmetric chiral ureas incorporating the (S)-α-phenylethylamine framework have been utilized. One such study reported that a C2-symmetric chiral urea provided the corresponding chiral alcohol product in nearly quantitative yield with an enantiomeric excess (e.e.) of up to 62%. nih.gov This level of enantioselectivity underscores the ability of the chiral urea ligand to effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

The performance of these catalysts is influenced by several factors, including the specific structure of the urea, the nature of the metal, and the reaction conditions such as solvent and temperature. The precise geometry of the metal-ligand complex is crucial in determining the stereochemical outcome, with the phenylethyl group playing a key role in creating a sterically defined pocket around the active site.

Catalyst/LigandReactionYield (%)Enantiomeric Excess (e.e., %)
C2-symmetric chiral urea derived from (S)-α-phenylethylamineDiethylzinc addition to benzaldehyde~100up to 62

Strategies for Immobilization and Heterogenization of this compound Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of chiral catalysts, as it facilitates catalyst recovery and reuse, leading to more sustainable and cost-effective processes. Various strategies have been explored for the immobilization of chiral urea-based catalysts, including those structurally related to this compound.

One prominent approach involves the covalent attachment of the chiral urea moiety to a solid support. Polymeric supports, such as polystyrene, are frequently used due to their chemical stability and tunable properties. For example, novel bifunctional ureas and thioureas have been immobilized on sulfonylpolystyrene. wiley-vch.de These supported catalysts have proven effective in stereoselective reactions, demonstrating that the catalytic activity and enantioselectivity can be retained, and in some cases enhanced, upon heterogenization. wiley-vch.de The efficacy of these immobilized catalysts can be influenced by the length of the tether connecting the active catalytic site to the polymer backbone. wiley-vch.de

Another innovative strategy involves the modification of inorganic materials with chiral urea derivatives. A patent describes the synthesis of a (S)-1-(1-phenylethyl)thiourea modified Cr-Anderson type heteropolyacid catalyst. google.com This approach effectively creates a heterogeneous catalyst where the chiral organic molecule is anchored to a robust inorganic framework. google.com This particular catalyst was developed for the asymmetric dihydroxylation of olefins and was highlighted for its environmental friendliness, recyclability, high enantioselectivity, and catalytic activity, making it suitable for potential industrial-scale production. google.com

The primary methods for immobilizing such catalysts include:

Covalent Bonding: The catalyst is chemically bonded to a support material. This is a robust method that minimizes leaching of the catalyst.

Non-covalent Immobilization: This involves techniques such as adsorption, encapsulation, or electrostatic interactions to attach the catalyst to the support. These methods are often simpler but may be more susceptible to catalyst leaching. nih.gov

Self-Supporting Catalysts: In this strategy, the catalyst molecules themselves are linked together to form an insoluble network, eliminating the need for a separate support material.

These heterogenization techniques are crucial for the practical application of catalysts derived from this compound, enabling their use in continuous flow reactors and simplifying product purification.

Supramolecular Chemistry and Molecular Recognition Properties of S 1 1 Phenylethyl Urea

Intermolecular Hydrogen Bonding Motifs in (S)-1-(1-phenylethyl)urea Assemblies

Analysis of Primary and Secondary Hydrogen Bonding Networks

In the case of monosubstituted ureas like this compound, both N-H protons of the unsubstituted nitrogen and the single N-H proton of the substituted nitrogen are available for hydrogen bonding. This can lead to the formation of bifurcated hydrogen bonds and more complex, three-dimensional networks. For instance, in the crystal structure of a related compound, 1,1-dimethyl-3-(2-phenylethyl)urea, the amide group is involved in N-H···O hydrogen bonding, resulting in the formation of C(4) chains along a crystallographic axis. cardiff.ac.uk

Influence of Substituents on Hydrogen Bonding Architectures

The nature of the substituent on the urea (B33335) nitrogen significantly influences the resulting hydrogen bonding architecture. The (S)-1-phenylethyl group in the target molecule is chiral and relatively bulky. This steric hindrance can affect the planarity of the urea group and influence which hydrogen bonding motifs are favored.

The chirality of the substituent is expected to induce a chiral packing in the solid state, leading to the formation of enantiomerically pure crystals with a specific space group that accommodates chirality. The interplay between the strong N-H···O hydrogen bonds of the urea functionality and the weaker interactions involving the chiral substituent will ultimately determine the final supramolecular structure.

Self-Assembly Phenomena Driven by this compound

The directional and specific nature of hydrogen bonding in urea derivatives makes them excellent building blocks for self-assembly in both solution and the solid state. The chirality of this compound is a key feature that can guide the formation of higher-order chiral supramolecular structures.

Formation of Chiral Supramolecular Architectures (e.g., Helices, Chains)

The transfer of chirality from the molecular level to the supramolecular level is a fundamental concept in the formation of chiral assemblies. nih.gov In the case of this compound, the stereogenic center can direct the self-assembly process to form structures with a preferred handedness, such as helical chains or twisted ribbons. While direct observational data for this specific compound is limited, studies on other chiral urea-containing molecules have demonstrated the formation of such architectures.

The mechanism often involves a hierarchical self-assembly process where individual molecules first form hydrogen-bonded chains, which then associate into larger, more complex structures. The chirality of the building blocks influences the twisting of these chains, leading to the formation of helical superstructures. nih.gov

Cooperative Self-Assembly Processes

Supramolecular polymerization, the process by which monomeric units self-assemble into polymeric chains, can proceed through either an isodesmic (step-growth) or a cooperative (nucleation-elongation) mechanism. Cooperative self-assembly is characterized by a critical concentration below which no assembly occurs, followed by a rapid assembly into well-defined structures above this concentration. This type of mechanism is often associated with the formation of highly ordered, helical structures.

While specific studies on the cooperativity of this compound self-assembly are not available, the strong and directional hydrogen bonds of the urea moiety are known to promote cooperative assembly in other systems. For a chiral molecule, this can lead to a high degree of chiral amplification, where a small enantiomeric excess in the monomer population can result in a large preference for one helical handedness in the resulting supramolecular polymer.

Hierarchical Organization in Solid-State and Solution Phase

Hierarchical self-assembly is a process where simple building blocks organize into progressively more complex structures over multiple length scales. nih.govnih.gov For this compound, this process would begin with the formation of primary hydrogen-bonded chains or other small aggregates in solution.

As the concentration increases or upon a change in solvent conditions, these primary structures can then associate into larger assemblies, such as fibers or bundles of fibers. digitellinc.com In the solid state, this hierarchical organization is manifested in the crystal packing, where the arrangement of individual molecules, the formation of hydrogen-bonded networks, and the packing of these networks determine the final crystal morphology. The chirality of this compound is expected to play a crucial role at each stage of this hierarchical process, influencing the structure from the molecular level up to the macroscopic scale of the resulting material. rsc.org

Host-Guest Interactions and Molecular Recognition Capabilities of this compound

The molecular structure of this compound, featuring a chiral phenylethyl group appended to a urea moiety, provides a unique platform for host-guest interactions and molecular recognition. The urea functional group is a powerful motif in supramolecular chemistry, capable of forming strong and directional hydrogen bonds, while the chiral center introduces the potential for stereoselective recognition.

The urea group is an effective hydrogen-bond donor, making compounds like this compound excellent candidates for anion recognition. The two N-H groups of the urea moiety can form a bidentate hydrogen-bonding interaction with a single anionic guest, creating a stable complex. This interaction is fundamental to the design of synthetic receptors for anions. ewha.ac.krnih.gov

Research on various urea- and thiourea-based receptors has established that they can selectively bind anions through these hydrogen-bonding interactions. nih.gov The binding strength is influenced by factors such as the basicity and geometry of the anion, as well as the acidity of the receptor's N-H protons. Studies on analogous simple urea-based receptors in organic solvents like DMSO show a general selectivity trend for halide anions in the order of F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov This selectivity is attributed to the higher basicity and charge density of the fluoride (B91410) ion, which allows it to form stronger hydrogen bonds. nih.govchemrxiv.org

For oxoanions, the binding affinity is also significant, with receptors often showing strong interactions with species like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (CH₃COO⁻). nih.govmdpi.com The ability of the urea group to form two parallel hydrogen bonds complements the geometry of oxoanions, leading to effective binding. nih.gov

While specific binding constants for this compound are not extensively documented in dedicated studies, the principles derived from similar urea-based molecular clefts and macrocycles provide a strong basis for its expected behavior. The following table illustrates typical anion binding affinities for a urea-based receptor, demonstrating the selectivity patterns.

Table 1. Representative Association Constants (Kₐ) for Anion Binding by a Urea-Based Receptor in DMSO-d₆/0.5% H₂O. Data is illustrative of general urea-anion interactions.
AnionGuestAssociation Constant (Kₐ / M⁻¹)
Sulfate (SO₄²⁻)TBA₂SO₄> 10⁵
Dihydrogen Phosphate (H₂PO₄⁻)TBAH₂PO₄46000
Chloride (Cl⁻)TBACl670
Bromide (Br⁻)TBABr70
Nitrate (NO₃⁻)TBANO₃Data not available
Iodide (I⁻)TBAIData not available
Perchlorate (ClO₄⁻)TBAClO₄Data not available

Data adapted from studies on an acyclic bis-urea anion receptor for illustrative purposes. chemrxiv.org TBA = Tetrabutylammonium.

The presence of a stereogenic center in this compound is critical for its ability to differentiate between enantiomers of other chiral molecules. This enantioselective recognition is a cornerstone of chiral sensing, separation, and asymmetric catalysis. The principle relies on the formation of diastereomeric host-guest complexes with different stabilities. The chiral framework of the host molecule creates a specific three-dimensional binding pocket, where one enantiomer of a guest molecule fits more favorably than the other.

Studies on derivatives of 1-phenyl-3-(1-phenylethyl)urea have shown that the stereochemistry at the phenylethyl position is crucial for biological molecular recognition. For instance, in the context of complement inhibition, the (S)-configuration was found to be critical for potent activity, while the corresponding (R)-enantiomer showed very weak inhibition. nih.gov This demonstrates a clear case of enantioselective recognition by a biological macromolecule, underscoring the importance of the compound's specific chirality.

In synthetic systems, chiral urea derivatives, such as those based on binaphthyl scaffolds, have been developed as fluorescent chemosensors for the recognition of chiral anions. ewha.ac.kr These receptors can display selectivity for one enantiomer of a chiral carboxylate over the other. ewha.ac.kr The enantioselective recognition ability of this compound would stem from a combination of:

Hydrogen Bonding: The directional hydrogen bonds from the urea moiety.

Steric Interactions: The spatial arrangement of the phenyl and methyl groups around the chiral center.

π-π Stacking: Potential interactions involving the phenyl ring of the host and an aromatic group on the guest molecule.

These interactions create a transient diastereomeric complex, and the difference in the stability of the complexes formed with each guest enantiomer dictates the degree of enantioselectivity.

Table 2. Key Factors in Enantioselective Recognition by Chiral Urea-Based Hosts.
FactorDescriptionRole in Selectivity
Chiral ScaffoldThe rigid three-dimensional structure imparted by the chiral group (e.g., (S)-1-phenylethyl).Creates a non-symmetrical binding environment necessary for differentiation.
Hydrogen Bonding SitesThe N-H donors of the urea group.Provide primary, directional binding interactions to anchor the guest molecule.
Steric HindranceRepulsive forces from bulky groups near the binding site.One enantiomer of the guest may experience greater steric clash, destabilizing its complex.
Secondary InteractionsVan der Waals forces, π-π stacking, or hydrophobic interactions.Contribute to the overall stability of the host-guest complex and enhance selectivity.

The principles of molecular recognition, particularly anion binding, can be exploited to develop molecular sensors. Urea-based compounds are attractive for this purpose because their binding events can be coupled to a signal transduction mechanism, such as a change in color (colorimetric sensor) or fluorescence. nih.gov

A common strategy for creating a colorimetric anion sensor involves attaching a chromophore, such as a nitrophenyl group, to the urea receptor. nih.gov In the unbound state, the sensor has a specific color or absorption spectrum. Upon binding an anion, the hydrogen bonds formed with the urea moiety alter the electronic environment of the entire molecule. This perturbation affects the energy levels of the chromophore's molecular orbitals, resulting in a shift in its absorption spectrum and a visible color change. nih.govmdpi.com

This approach has been successfully used to create sensors that can visually detect the presence of specific anions like fluoride and dihydrogen phosphate in solution. nih.gov The addition of these anions to a solution of the sensor molecule causes a distinct color change, providing a simple, naked-eye method for detection. mdpi.com While a specific sensor based on this compound has not been highlighted, its inherent anion-binding capability makes it a suitable building block for such applications. The chiral nature of the molecule could further be exploited to develop sensors for the enantioselective detection of chiral anions.

Table 3. Anions Commonly Detected by Urea-Based Colorimetric Sensors.
AnionTypical ObservationUnderlying Interaction
Fluoride (F⁻)Strong color change.Strong hydrogen bonding due to high basicity.
Acetate (CH₃COO⁻)Visible color change.Strong hydrogen bonding with the carboxylate group.
Dihydrogen Phosphate (H₂PO₄⁻)Visible color change.Strong, geometrically compatible hydrogen bonding.
Bicarbonate (HCO₃⁻)Observable color change.Hydrogen bonding interactions.

Based on general findings for nitrophenyl-functionalized urea receptors. nih.govmdpi.com

Cocrystallization and Engineering of Multicomponent Supramolecular Solids Involving this compound

Cocrystallization is a powerful technique in crystal engineering used to design solid-state materials with tailored physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the constituent molecules. nih.govnih.gov Urea is an excellent and widely used cocrystal former due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), enabling the formation of robust and predictable supramolecular synthons. nih.govrsc.org

The urea group frequently forms a characteristic R²₂(8) hydrogen-bonding ring motif with molecules containing complementary functionalities like carboxylic acids or other amides. worktribe.com This reliability makes urea a valuable component for engineering multicomponent crystalline solids. This compound, containing this key functional group, can be expected to readily form cocrystals with a variety of pharmaceutically acceptable coformers.

Methods for preparing urea-based cocrystals include both solvent-based techniques (e.g., solvent evaporation) and solid-state methods like mechanochemical grinding (either neat or liquid-assisted). nih.gov These methods have been successfully employed to create cocrystals of urea with active pharmaceutical ingredients (APIs), leading to significant improvements in their properties. For example, cocrystallization with urea has been shown to increase the aqueous solubility of ellagic acid by approximately 17-fold and improve the stability of catechin. nih.govnih.gov

The engineering of these multicomponent solids relies on the predictable hydrogen-bonding patterns of the urea moiety. By selecting coformers with complementary functional groups, it is possible to assemble new crystalline structures where the molecules are held together in a specific, ordered arrangement. The chiral nature of this compound could also be utilized to direct the formation of chiral crystalline lattices or to be used in diastereomeric resolutions via cocrystallization.

Table 4. Examples of Pharmaceutical Cocrystals Formed with Urea and Their Improved Properties.
Active Pharmaceutical Ingredient (API)Molar Ratio (API:Urea)Method of PreparationObserved Property Improvement
Catechin1:1Dry GrindingImproved stability under high humidity and temperature. nih.gov
Ellagic Acid1:2Liquid-Assisted Grinding~17-fold increase in aqueous solubility. nih.govnih.gov
3-Hydroxyl-2-naphthoic acid1:1Dry GrindingFormation of a new, stable crystalline phase. nih.gov

Advanced Structural Elucidation and Conformational Analysis of S 1 1 Phenylethyl Urea

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. materialsproject.org It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal lattice. While specific crystallographic data for (S)-1-(1-phenylethyl)urea are not found in the surveyed literature, the principles of the technique and data from analogous structures allow for a detailed projection of its expected solid-state characteristics.

The crystal structure of a urea (B33335) derivative is largely governed by a network of intermolecular interactions. ias.ac.in The urea functional group, with its two N-H donors and one carbonyl (C=O) acceptor, is a powerful motif for forming robust hydrogen bonds. In the crystal lattice of this compound, it is anticipated that the primary intermolecular interaction would be N−H···O hydrogen bonds. These interactions typically lead to the formation of well-defined supramolecular patterns, such as chains or ribbons. researchgate.net For instance, in the crystal structure of a related compound, 1,1-dimethyl-3-(2-phenylethyl)urea, molecules are linked by N−H···O hydrogen bonds into C(4) chains running along a crystallographic axis. cardiff.ac.ukresearchgate.net

Table 1: Typical Hydrogen Bond Geometries in Substituted Urea Crystal Structures This table presents representative data from related compounds to illustrate common interaction parameters, as specific data for this compound is not available in the cited literature.

Compound Donor-H···Acceptor D···A Distance (Å) <(DHA) (°) Supramolecular Motif
1,1-Dimethyl-3-(2-phenylethyl)urea cardiff.ac.uk N-H···O 2.850 152.4 C(4) Chain
1,3-Diphenylurea researchgate.net N-H···O N/A N/A 2 N-H···O interactions
Generic Urea Ribbon researchgate.net N-H···O ~2.9 - 3.1 ~150 - 170 Ribbon
Generic Urea Chain researchgate.net N-H···O ~2.9 - 3.1 ~150 - 170 Chain

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Molecules with conformational flexibility, such as this compound, are often prone to polymorphism. nih.gov The rotation around the C-N bond connecting the chiral center to the urea group and the C-C bond between the chiral center and the phenyl ring allows the molecule to adopt various conformations. These different conformers may pack in energetically similar yet structurally distinct ways, giving rise to polymorphs.

While no specific polymorphs of this compound have been reported in the scientific literature, studies on analogous systems like para-substituted L-phenylalanine demonstrate how subtle changes in molecular structure can lead to complex polymorphic and modulated structures. nih.gov A systematic screening for polymorphs, involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to fully investigate this possibility for this compound. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, would also be a subject of such an investigation.

The designation "(S)" in this compound specifies the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. This assignment is based on the arrangement of the substituents (phenyl, methyl, hydrogen, and ureido groups) around the stereogenic carbon atom.

While the configuration is known from its synthesis using (S)-(-)-1-phenylethylamine, single-crystal X-ray diffraction provides the most reliable method for its unambiguous experimental validation. nih.gov The technique of anomalous dispersion (or resonant scattering) is used for this purpose. When the wavelength of the X-rays used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs, the absolute configuration of the molecule in the crystal can be determined without reference to any other chiral compound.

Spectroscopic Techniques for Solution and Solid-State Conformational Insight

While XRD provides a static picture of the molecule in the solid state, spectroscopic techniques are invaluable for probing the molecule's dynamic conformational behavior, particularly in solution. Chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are especially powerful for studying chiral molecules. wikipedia.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the three-dimensional structure of the molecule, and any conformational changes that alter the spatial relationship of chromophores will result in changes to the CD spectrum. nih.gov

For this compound, the key chromophore is the phenyl group. The electronic transitions of the benzene (B151609) ring (typically observed in the 180-210 nm and 230-270 nm regions) are expected to give rise to CD signals. The sign and intensity of these signals, known as Cotton effects, are directly dependent on the chiral environment of the phenyl group. Therefore, CD spectroscopy could be used to study the preferred solution-phase conformation of the molecule, such as the rotational orientation (rotamer population) of the phenyl ring relative to the rest of the molecule. nih.gov Changes in solvent or temperature that shift the conformational equilibrium would be reflected in the measured CD spectrum.

Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of circularly polarized light for vibrational transitions. wikipedia.orgrsc.org VCD provides much more structural detail than electronic CD because a molecule has many distinct vibrational modes, each of which can potentially give a VCD signal. researchgate.net This makes VCD an exceptionally powerful tool for determining both the absolute configuration and the detailed solution-state conformation of small, flexible chiral molecules. semanticscholar.orgrsc.org

A VCD analysis of this compound would provide a rich spectrum with multiple bands corresponding to vibrations of the chiral center and the ureido and phenyl groups. Vibrations such as the C=O stretch, N-H stretches and bends, and C-H bends are particularly sensitive to the molecular conformation. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations (e.g., Density Functional Theory) for different possible conformers, the predominant solution-state structure can be identified with high confidence. acs.orgnih.gov VCD has been successfully applied to determine the conformation of the parent amine, α-phenylethylamine, demonstrating its utility for this class of compounds. acs.org Solid-state VCD could also be used to probe the molecular conformation and intermolecular interactions in the crystal, providing complementary information to an XRD study. nih.gov

Table 2: Characteristic Infrared (IR) Frequencies of the Urea Moiety for VCD Analysis This table lists typical frequency ranges for key vibrational modes in urea derivatives that are often analyzed in VCD spectra.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected VCD Information
N-H Asymmetric Stretch 3400 - 3500 Sensitive to hydrogen bonding and conformation.
N-H Symmetric Stretch 3300 - 3400 Sensitive to hydrogen bonding and conformation.
C=O Stretch (Amide I) 1620 - 1700 Strong band, sensitive to H-bonding and local geometry. mdpi.com
N-H Bend (Amide II) 1580 - 1650 Coupled with C-N stretch, conformationally sensitive.
C-N Stretch (Amide III) 1350 - 1500 Provides information on the urea backbone conformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a chiral molecule like this compound, techniques that go beyond simple one-dimensional spectra are essential to define its preferred spatial arrangement of atoms (conformation) and the rates of internal motions, such as bond rotations.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are cornerstone experiments for conformational analysis. columbia.eduacdlabs.com These techniques detect through-space correlations between protons that are physically close to one another (typically within 5 Å), regardless of whether they are connected through chemical bonds. columbia.edu For this compound, a NOESY or ROESY spectrum would reveal correlations between the protons of the phenyl ring and the ethyl group, as well as between the N-H protons of the urea moiety and nearby protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative mapping of intramolecular distances. This data is critical for constructing a 3D model of the molecule's predominant conformation in a given solvent. For intermediate-sized molecules where the conventional NOE effect might be null, ROESY is particularly advantageous as the Rotating-frame Overhauser Effect (ROE) is always positive. columbia.eduindiana.edu

Dynamic NMR (DNMR) spectroscopy and spin-lattice relaxation studies provide insights into the molecule's flexibility and the energy barriers associated with conformational changes. libretexts.orgmdpi.com The urea group and the adjacent C-N bonds can exhibit restricted rotation, which can be studied by variable temperature (VT) NMR experiments. As the temperature is lowered, the rate of rotation may slow down sufficiently on the NMR timescale to cause distinct signals to appear for protons that were equivalent at higher temperatures. libretexts.org Analysis of the signal shapes at different temperatures allows for the calculation of the activation energy for these rotational processes.

Furthermore, spin-lattice (T1) and spin-spin (T2) relaxation time measurements can probe molecular tumbling and internal motions. Variations in relaxation times for different protons within the this compound molecule can indicate regions of differing flexibility. For instance, the phenyl group might exhibit different motional behavior compared to the more flexible ethyl group. While specific experimental data for this compound is not extensively published, the principles are well-established through studies on analogous chiral urea and thiourea (B124793) derivatives used as chiral solvating agents, where understanding their conformation is key to explaining their enantiodiscrimination mechanisms. acs.orgnih.gov

Table 1. Representative Advanced NMR Parameters for Conformational and Dynamic Analysis of a Chiral Urea Derivative. (Data is illustrative, based on typical values for analogous structures).
NMR TechniqueParameter MeasuredInformation ObtainedExemplar Observation for this compound
2D NOESY/ROESYCross-peak IntensityThrough-space proton-proton proximity (&lt; 5 Å)Correlation between the methine proton (CH-CH3) and specific aromatic protons, defining the orientation of the ethyl group relative to the phenyl ring.
Variable Temperature (VT) NMRSignal Coalescence TemperatureEnergy barrier (ΔG‡) for bond rotationBroadening and splitting of N-H or phenyl proton signals at low temperatures, indicating slow rotation around the Ph-N or C-N bonds.
1H T1 RelaxationSpin-Lattice Relaxation Time (T1)Molecular tumbling and local dynamicsLonger T1 for the terminal methyl group protons compared to the aromatic protons, indicating faster local motion.

Cryogenic Electron Microscopy (Cryo-EM) and Atomic Force Microscopy (AFM) for Supramolecular Assemblies

While NMR spectroscopy excels at defining the structure of individual molecules in solution, Cryogenic Electron Microscopy (Cryo-EM) and Atomic Force Microscopy (AFM) are indispensable for visualizing the larger structures that result from the self-assembly of these molecules. Urea derivatives are well-known for their ability to form extensive networks through directional hydrogen bonding, leading to the formation of supramolecular polymers, fibers, and gels. rsc.orgtue.nl The chirality of this compound is expected to impart a specific handedness to these larger assemblies.

Atomic Force Microscopy (AFM) provides topographical images of surfaces at nanoscale resolution. mdpi.com In the context of supramolecular chemistry, AFM is used to visualize the morphology of self-assembled structures on a substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or mica. researchgate.net For this compound, AFM studies would be expected to reveal the formation of long, fibrillar structures. The high resolution of AFM can often discern the helical twisting of these fibers, directly confirming the transfer of chirality from the molecular level to the supramolecular scale. researchgate.netrsc.org By analyzing AFM images, researchers can measure the height, width, and helical pitch of the assembled fibers, providing crucial data on the packing of the molecules within the assembly. nih.gov High-speed AFM can even be used to observe the dynamics of fiber formation in real-time, offering insights into the nucleation and growth mechanisms of the supramolecular polymerization process. nih.govdoaj.org

Cryogenic Electron Microscopy (Cryo-EM) , particularly its transmission variant (Cryo-TEM), allows for the imaging of supramolecular structures in a near-native, vitrified (ice-embedded) state. nih.gov This technique is crucial for studying assemblies directly in solution, avoiding potential artifacts that can arise from drying the sample onto a surface as required for AFM. rsc.orgnih.gov If this compound forms an organogel, Cryo-TEM would be the ideal method to visualize the three-dimensional network of entangled fibers responsible for immobilizing the solvent. tue.nl Images from Cryo-TEM can provide detailed information on fiber morphology, such as their persistence length, branching, and bundling. Recent advancements in Cryo-EM have even enabled the determination of atomic-resolution structures of highly ordered helical assemblies, a possibility that could, in principle, be applied to well-ordered supramolecular polymers formed from chiral ureas. nih.gov

Table 2. Expected Observational Data from Microscopy Studies of this compound Supramolecular Assemblies. (Parameters are based on published studies of analogous chiral urea-based systems).
TechniqueSample PreparationTypical MeasurementInformation Revealed
Atomic Force Microscopy (AFM)Spin-coating or drop-casting of a dilute solution onto a flat substrate (e.g., HOPG).Fiber height, width, helical pitch, surface morphology.Confirms formation of fibrillar aggregates; allows direct visualization of supramolecular chirality (helicity). researchgate.netrsc.org
Cryogenic Transmission Electron Microscopy (Cryo-TEM)Plunge-freezing a thin film of the sample solution in a cryogen (e.g., liquid ethane).Fiber diameter, contour length, network structure.Visualizes the self-assembled network in a vitrified, near-native state, revealing fiber entanglement and bundling. tue.nlnih.gov

Computational Chemistry and Theoretical Studies on S 1 1 Phenylethyl Urea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies of conformers, and various spectroscopic properties with a good balance of accuracy and computational cost.

The conformational landscape of (S)-1-(1-phenylethyl)urea is primarily defined by the rotational barriers around several key single bonds: the C(O)-N(H) bonds of the urea (B33335) moiety and the N-C(alkyl) bond connecting the urea to the chiral phenylethyl group. DFT calculations are instrumental in mapping the potential energy surface (PES) associated with these rotations to identify stable conformers and the energy barriers separating them.

Studies on similar N-alkyl-N'-aryl ureas have shown that the urea functional group can adopt different conformations, most notably cis and trans arrangements of the substituents relative to the C=O bond. nih.govacs.org For a monosubstituted urea like this compound, the key dihedral angles involve the H-N-C=O and C-N-C=O bonds. Computational analyses of phenylurea and related alkylureas reveal that different isomers can exist, with their relative stabilities influenced by steric hindrance and potential intramolecular hydrogen bonding. acs.org

A hypothetical conformational energy profile for this compound, based on data from analogous compounds, is presented below. This table illustrates the kind of data that would be generated from DFT calculations.

Dihedral Angle (τ)DescriptionRelative Energy (kcal/mol)
τ1 (C-N-C=O)Defines cis/trans isomerism of the phenylethyl group0.0 (trans, lowest energy)
~2-4 (cis, higher energy)
τ2 (N-C-C-C_phenyl)Rotation of the phenylethyl groupMultiple minima, barriers of ~2-5 kcal/mol

This table is illustrative and based on typical values for similar molecules. Specific values for this compound would require dedicated DFT calculations.

DFT calculations provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), charge distribution, and the calculation of reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. sapub.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For urea derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. The LUMO is often a π* orbital associated with the carbonyl group. A comprehensive study on aqueous urea and its derivatives provided detailed information on their occupied and unoccupied molecular orbitals. nih.gov For this compound, the phenyl ring would also contribute to the molecular orbitals, potentially leading to a lower HOMO-LUMO gap compared to simple alkyl ureas. ajchem-a.com

Reactivity Descriptors : From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species.

DescriptorFormulaInterpretation for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's electrophilic character.

This table outlines the definitions and interpretations of common reactivity descriptors that can be calculated using DFT.

The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most likely site for electrophilic attack (protonation), while the nitrogen atoms would also exhibit nucleophilic character. scienceopen.com

DFT calculations are a powerful tool for predicting and interpreting various types of spectroscopic data, which is invaluable for structure elucidation and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in a given geometry and averaging over the lowest energy conformers, a theoretical NMR spectrum can be generated. frontiersin.org Comparing these predicted spectra with experimental data can help confirm the structure and assign specific resonances. For this compound, this would be particularly useful for assigning the diastereotopic protons of the methylene (B1212753) group (if present in a derivative) and for understanding how conformation influences the chemical shifts of the protons on the chiral center and the phenyl ring. Recent advances in machine learning, often trained on DFT-calculated data, have significantly improved the accuracy and speed of NMR predictions. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy : Since this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) is the most common method for calculating electronic circular dichroism (ECD) spectra. unimelb.edu.ausigmaaldrich.com The calculation involves determining the energies and rotational strengths of electronic transitions. The predicted spectrum can then be compared to the experimental one to determine the absolute configuration of the molecule. The chromophores in this compound are the phenyl ring and the urea carbonyl group. TD-DFT calculations would model the electronic transitions associated with these groups and their coupling, which gives rise to the CD signal.

Vibrational Circular Dichroism (VCD) Spectroscopy : VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.org It is highly sensitive to the three-dimensional structure of chiral molecules. DFT calculations can predict VCD spectra with good accuracy. core.ac.ukdtu.dk This involves computing the vibrational frequencies and the corresponding dipole and rotational strengths for each normal mode of vibration. For this compound, the N-H and C=O stretching and bending modes of the urea group, as well as vibrations associated with the chiral center and the phenyl ring, would be expected to show significant VCD signals. The comparison between the calculated and experimental VCD spectra is a reliable method for determining the absolute configuration of a molecule in solution. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties and small systems, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

MD simulations can provide a detailed picture of how this compound behaves in a solvent, which is often more relevant to its real-world applications than the gas-phase environment typically modeled in DFT. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

These simulations can reveal:

Preferred Solvated Conformations : The relative populations of different conformers can change significantly in solution due to interactions with the solvent. MD simulations can quantify these populations.

Rates of Conformational Interconversion : The simulations can track the transitions between different conformational states, providing information on the flexibility of the molecule and the timescales of these changes.

Solvent Structuring : MD can show how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding patterns between water (or other protic solvents) and the urea group's C=O and N-H moieties. Studies on urea in aqueous solution have provided detailed insights into these interactions. nih.govnih.gov

For this compound, MD simulations would be particularly useful for understanding the interplay between intramolecular rotations and intermolecular hydrogen bonding with the solvent, which collectively determine the molecule's dynamic conformational preferences.

The urea functional group is well-known for its ability to form strong, directional hydrogen bonds, leading to the self-assembly of molecules into larger supramolecular structures. nih.gov Chiral ureas, in particular, can form helical or other complex chiral aggregates. MD simulations are a powerful tool for investigating the mechanisms and kinetics of these self-assembly processes. nih.gov

By simulating a system containing multiple this compound molecules at a relevant concentration, one can observe the initial stages of aggregation and the formation of hydrogen-bonded networks. These simulations can help to:

Identify Stable Aggregates : Determine the size and structure of the most stable oligomers (dimers, trimers, etc.) and how they are held together.

Elucidate Assembly Pathways : Reveal the step-by-step mechanism by which monomers come together to form larger assemblies. This could involve, for instance, a nucleation-growth mechanism. nih.gov

Study the Role of Chirality : Investigate how the chirality of the phenylethyl group is transferred to the supramolecular level, leading to the formation of specific helical structures. rsc.org

The insights gained from MD simulations of supramolecular assembly are crucial for designing new materials based on chiral ureas, such as gels, liquid crystals, and catalysts. mdpi.com

Computational Assessment of Binding Affinities in Host-Guest Systems

The prediction of binding affinities between a host molecule and a guest molecule, such as this compound, is a cornerstone of computational chemistry, with significant implications for drug discovery and materials science. nih.gov These host-guest systems serve as simplified and valuable models for understanding more complex biological interactions, like those between a protein and a ligand. nih.gov Computational methods allow researchers to estimate the binding free energy (ΔG), which indicates the strength of the interaction, and to visualize the specific intermolecular forces that stabilize the host-guest complex.

A primary technique used for this assessment is molecular docking . Docking algorithms predict the preferred orientation of a guest molecule when bound to a host, forming a stable complex. ijpsr.com The process involves sampling a vast number of possible conformations and positions of the guest within the host's binding site and then using a scoring function to rank these poses. ijpsr.comnih.gov For chiral molecules like this compound, docking can reveal how stereochemistry influences binding, explaining why one enantiomer might bind more tightly than another. Studies on various urea derivatives demonstrate that key interactions, such as hydrogen bonds formed by the urea moiety's N-H donors and carbonyl oxygen acceptor, are critical for stable binding. ijpsr.comresearchgate.net

More rigorous and computationally expensive methods, known as free energy calculations , provide more accurate estimations of binding affinity. Techniques like Thermodynamic Integration (TI) and Bennett's Acceptance Ratio (BAR) are employed to calculate the free energy change of binding. port.ac.uk These methods often involve running molecular dynamics (MD) simulations, which model the movement of atoms over time, providing a dynamic picture of the host-guest interaction in a simulated solvent environment. port.ac.uk Community-wide blind prediction challenges, such as SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands), have highlighted both the strengths and weaknesses of current computational approaches. nih.gov While these methods can capture general trends in binding affinity, achieving high accuracy remains a significant challenge, with factors like the treatment of solvent, the choice of force field, and the protonation states of the molecules being critical sources of uncertainty. nih.gov

The table below illustrates the type of data generated from computational assessments of binding affinity for hypothetical host-guest systems involving a chiral urea derivative.

HostGuest LigandDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG, kcal/mol)Key Interactions Observed
Cyclodextrin DerivativeThis compound-7.2-6.8 ± 0.5Hydrogen bonds with urea, hydrophobic interaction with phenyl group
Cucurbit[n]urilThis compound-8.5-8.1 ± 0.4Ion-dipole and hydrogen bonds at portals, hydrophobic confinement
Synthetic Receptor AThis compound-6.8-6.5 ± 0.6π-π stacking with phenyl ring, hydrogen bond with carbonyl
Synthetic Receptor A(R)-1-(1-phenylethyl)urea-5.4-5.1 ± 0.7Steric clash, suboptimal hydrogen bond geometry

Quantum Chemical Investigations of Reaction Mechanisms and Catalytic Pathways

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions and understanding the role of catalysts. For systems involving this compound, these investigations provide insights at the electronic level, explaining how the molecule participates in or catalyzes reactions. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying organic reaction mechanisms because it offers a good balance between computational cost and accuracy. dntb.gov.ua

These theoretical studies can map the entire potential energy surface of a reaction. This involves calculating the energies of reactants, products, and any intermediates and, crucially, identifying the transition state (TS) structures. dntb.gov.ua The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. dntb.gov.ua For chiral urea derivatives, which are often employed as organocatalysts, quantum chemical calculations can explain the origin of stereoselectivity. acs.org By comparing the activation energies of the pathways leading to different stereoisomeric products, researchers can predict which product will be favored. acs.org

In the context of catalysis by ureas, the molecule's ability to act as a dual hydrogen-bond donor is paramount. rsc.org Quantum chemical studies can model how the two N-H groups of the urea moiety interact with a substrate, stabilizing a transition state and lowering the reaction's activation energy. For example, in a Michael addition reaction, the urea catalyst can simultaneously activate the electrophile and the nucleophile through hydrogen bonding. DFT calculations can precisely characterize the geometry and energetics of these non-covalent interactions in the transition state. acs.org Such studies have been applied to various reactions, including aldol (B89426) and Mannich reactions, to understand how the catalyst's structure, including its chiral backbone, translates into efficient and selective product formation. acs.org

Below is a representative data table summarizing results from a hypothetical DFT study on a urea-catalyzed reaction.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants + Catalyst0.0-
2Pre-reaction Complex-5.2H-bond distances: 1.8 Å, 1.9 Å
3Transition State (TS1)+15.7Forming C-C bond: 2.1 Å
4Intermediate Complex-10.3H-bond distances: 1.7 Å, 1.8 Å
5Products + Catalyst-20.5-

De Novo Design and Virtual Screening Methodologies for Novel Chiral Urea Derivatives

The discovery of novel chiral urea derivatives with specific functions, such as catalytic activity or therapeutic potential, is greatly accelerated by computational methodologies like virtual screening and de novo design. nih.govopenmedicinalchemistryjournal.com These approaches use computational power to explore the vast chemical space and identify promising new molecular structures.

Virtual screening is a technique used to search large libraries of existing compounds to identify those that are most likely to bind to a target of interest. researcher.life The process begins with a library that can contain millions of chemical structures. researchgate.net A structure-based virtual screen then uses molecular docking to predict the binding pose and score for each compound in the library against a biological target, such as an enzyme's active site. nih.gov The screening is often performed in a hierarchical manner, starting with rapid, less accurate methods (High Throughput Virtual Screening, HTVS) to filter the initial library down to a more manageable number of compounds. nih.gov These hits are then subjected to more accurate and computationally intensive docking protocols (e.g., Standard Precision and Extra Precision) to refine the selection. nih.gov This process has been successfully used to identify novel urea-based inhibitors for various therapeutic targets. researchgate.net

De novo design , in contrast, aims to build novel molecules from scratch rather than selecting them from a pre-existing library. nih.govopenmedicinalchemistryjournal.com These methods use algorithms to piece together molecular fragments or atoms within the constraints of a target's binding site. The goal is to generate entirely new chemical structures that are predicted to have high affinity and specificity for the target. nih.gov This approach can lead to the discovery of truly novel chemotypes that are not present in existing compound libraries. For chiral catalysts, de novo design could be used to generate new scaffold ideas that optimally position the urea functional group and chiral elements for a specific chemical transformation. rsc.orgbiorxiv.org

The table below outlines a typical workflow for a structure-based virtual screening campaign aimed at identifying new chiral urea derivatives.

StageMethodDescriptionOutcome
1. Library PreparationDatabase FilteringA large compound library (e.g., ZINC database) is selected and prepared for docking.>1,000,000 compounds ready for screening.
2. Initial ScreenHigh Throughput Virtual Screening (HTVS)Rapid docking of the entire library to identify compounds with basic shape and chemical complementarity.~50,000 top-scoring compounds selected.
3. Refined ScreenStandard Precision (SP) DockingThe hits from HTVS are re-docked with a more accurate scoring function.~5,000 compounds pass to the next stage.
4. Final DockingExtra Precision (XP) DockingThe most promising compounds are docked with the highest precision, including treatment of induced fit effects.~200 top-ranked compounds identified.
5. Post-processing & SelectionVisual Inspection & FilteringThe final hits are visually inspected for plausible binding modes and filtered based on chemical properties.20-50 candidate compounds selected for experimental testing.

Applications of S 1 1 Phenylethyl Urea in Advanced Materials Science

Utilizing (S)-1-(1-phenylethyl)urea in Chiral Chromatographic Stationary Phases

The separation of enantiomers, a critical task in the pharmaceutical and chemical industries, relies heavily on chiral chromatography. Chiral Stationary Phases (CSPs) are the core of this technology, and materials derived from this compound have demonstrated significant potential in this area.

The efficacy of a CSP is determined by its chiral selector—the component that interacts differently with the two enantiomers of a racemic mixture. This compound and its derivatives are excellent candidates for chiral selectors due to their distinct molecular features that facilitate chiral recognition.

The design of these selectors is based on creating multiple points of interaction between the CSP and the analyte enantiomers. The key interactions involved are:

Hydrogen Bonding: The urea (B33335) moiety (-NH-CO-NH-) provides strong hydrogen bond donor and acceptor sites. These sites can form transient diastereomeric complexes with analytes that also possess hydrogen bonding capabilities, such as alcohols, carboxylic acids, and amines.

π-π Stacking: The phenyl group of the selector can engage in π-π interactions with aromatic rings present in the analyte molecules. The strength of this interaction can differ between enantiomers depending on their spatial orientation.

Steric Interactions: The specific three-dimensional arrangement of the methyl and phenyl groups around the chiral carbon of this compound creates a defined chiral environment. Steric hindrance can prevent one enantiomer from interacting as effectively as the other, leading to differential retention on the chromatographic column. researchgate.net

In a typical CSP, the this compound derivative is covalently bonded to a solid support, most commonly silica (B1680970) gel. This immobilization ensures the stability and longevity of the column under various chromatographic conditions. The choice of the linker used to attach the selector to the silica support can also influence the separation performance. nih.gov

CSPs based on this compound derivatives are employed in both analytical and preparative scale separations using techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Analytical Enantioseparations: The primary goal of analytical separations is to determine the enantiomeric excess (ee) or purity of a chiral compound. Method development involves screening different mobile phases to achieve baseline separation of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. The selection of the mobile phase and its additives is crucial for optimizing the interactions between the analyte and the CSP. acs.org

Preparative Resolution: In drug discovery and development, obtaining pure enantiomers in larger quantities is essential for testing their individual pharmacological and toxicological profiles. rsc.orgnih.gov Preparative chromatography utilizes larger columns and higher sample loads to isolate and collect the separated enantiomers. CSPs derived from this compound must exhibit high loading capacity and robustness to be effective for preparative applications. The ability to invert the elution order by using the corresponding (R)-enantiomer as the chiral selector is a significant advantage, as it allows for the desired enantiomer to be eluted first, simplifying the collection process. mdpi.com

The performance of a chiral separation is quantified by several parameters, as illustrated in the following table for a hypothetical separation on a CSP derived from a this compound selector.

ParameterSymbolValueDescription
Retention Time (Enantiomer 1)tR18.5 minThe time taken for the first enantiomer to elute from the column.
Retention Time (Enantiomer 2)tR210.2 minThe time taken for the second, more strongly retained enantiomer to elute.
Separation Factorα1.20A measure of the relative retention of the two enantiomers (α = tR2' / tR1'). A value > 1 indicates separation.
ResolutionRs1.75A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation.

Fabrication of Chiral Gels and Soft Materials Based on this compound

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. Chiral LMWGs, such as those derived from this compound, can transfer their molecular chirality to the macroscopic gel structure, leading to novel soft materials with unique properties.

The gelation process for this compound-based molecules is driven by their spontaneous self-assembly into one-dimensional, fibrous structures. The primary non-covalent interaction responsible for this assembly is the highly directional hydrogen bonding between the urea groups. rsc.org Molecules arrange themselves in such a way that a network of intermolecular N-H···O=C hydrogen bonds is formed, leading to the growth of long fibers. walisongo.ac.id

The chirality of the this compound unit plays a crucial role in this process. The specific stereochemistry at the chiral center directs the packing of the molecules, often resulting in the formation of helical or twisted fibers. This phenomenon, known as the transfer of chirality, means that the microscopic molecular chirality is expressed on a mesoscopic and macroscopic scale within the gel network. uow.edu.au The resulting materials are known as chiral gels or supramolecular gels. The phenyl group can also contribute to the stability of the fibrous network through π-π stacking interactions between adjacent molecules.

A key feature of supramolecular gels is that they are held together by weak, reversible non-covalent interactions. This makes them inherently "smart" or stimuli-responsive, as the gel state can be altered or reversed by external triggers. acs.org Chiral gels based on this compound can be designed to respond to a variety of stimuli:

Temperature (Thermo-responsive): Heating a supramolecular gel can provide enough thermal energy to disrupt the hydrogen bonds holding the network together, leading to a transition from a gel to a solution (sol) state. Upon cooling, the self-assembly process can recur, reforming the gel. This reversible gel-sol transition is a hallmark of these materials.

Anion-responsive: The urea moiety is known to act as an effective anion binding site. The introduction of certain anions (e.g., chloride, acetate) can compete for the hydrogen bond donor sites of the urea group, disrupting the intermolecular hydrogen bonding that sustains the gel network and causing a gel-to-sol transition. walisongo.ac.id This property can be harnessed for anion sensing applications.

pH-responsive: By incorporating acidic or basic functional groups into the gelator molecule, the gel's stability can be made dependent on the pH of the medium. A change in pH can alter the protonation state of these groups, affecting the hydrogen bonding network and triggering a response. acs.org

These stimuli-responsive properties make chiral gels from this compound promising candidates for applications in areas such as controlled release, sensing, and as templates for the synthesis of other chiral materials. nih.govrsc.org

Integration into Chiral Liquid Crystals and Optoelectronic Materials

The transfer of chirality from a molecule to a bulk material is also a fundamental principle in the field of liquid crystals. By introducing a chiral molecule as a dopant into a non-chiral liquid crystal phase, one can induce a helical superstructure, leading to materials with unique optical properties.

This compound and its derivatives, stemming from the well-established chiral inducer 1-phenylethylamine, are effective chiral dopants. walisongo.ac.idacs.org When a small amount of a chiral urea derivative is added to an achiral nematic liquid crystal host, the nematic phase is transformed into a chiral nematic (or cholesteric) phase. In this phase, the rod-like liquid crystal molecules are arranged in a helical structure. The handedness of this helix (right-handed or left-handed) is determined by the absolute configuration of the chiral dopant. researchgate.net

A key property of these chiral nematic phases is their ability to selectively reflect circularly polarized light of a specific wavelength and handedness. This phenomenon is known as circular dichroism and is the basis for many applications in optoelectronics, including:

Polarizers and Optical Filters: The selective reflection of light can be used to create filters that pass only a specific polarization of light.

Displays: Chiral liquid crystals are fundamental to many modern display technologies.

Sensors: The pitch of the induced helix, and therefore the color of the reflected light, can be sensitive to external factors like temperature or the presence of chemical analytes, forming the basis of optical sensors. rsc.org

Furthermore, organic molecules with urea groups that form non-centrosymmetric crystalline structures can exhibit significant non-linear optical (NLO) properties, such as second-harmonic generation (SHG). acs.org SHG is a process where two photons of a certain frequency are converted into a single photon with twice the frequency (and half the wavelength). The inherent chirality and hydrogen-bonding capability of this compound make it a promising building block for designing new organic NLO materials for applications in optoelectronics and photonics. scispace.com

Incorporation of this compound into Chiral Polymers and Networks

The integration of the this compound moiety into polymer chains imparts chirality and specific interaction capabilities to the resulting material. The synthesis of such polymers typically involves the initial preparation of a functionalized monomer derived from (S)-1-phenylethylamine, which is then polymerized. The urea group's capacity for strong and directional hydrogen bonding, combined with the stereochemically defined center of the phenylethyl group, allows for the creation of ordered, three-dimensional polymer networks with chiral recognition sites.

These polymers can be synthesized as linear chains or as cross-linked networks. The polymerization method and the choice of co-monomers can be used to tune the material's physical and chemical properties, such as solubility, thermal stability, and mechanical strength. The primary application for these chiral polymers is in enantioselective recognition, where the polymer's chiral environment preferentially interacts with one enantiomer of a racemic mixture over the other. This capability is crucial for applications like chiral chromatography.

While direct research on polymers based on this compound is limited, extensive studies on structurally similar polymers, such as poly-(S)-N-(1-phenylethyl)acrylamide, provide significant insight into their potential performance. In these analogous systems, the chiral side group is responsible for creating a stereoselective environment that enables the separation of racemic compounds. The performance of these materials is often evaluated by their use as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Research Findings for a Structurally Analogous Polymer

A study on poly-(S)-N-(1-phenylethyl)acrylamide, where the urea group is replaced by an amide linkage, demonstrated its effectiveness as a CSP. The polymer was immobilized onto silica gel and showed excellent chiral recognition ability for a range of racemic compounds. The separation mechanism relies on interactions such as hydrogen bonding, π-π stacking, and steric effects between the chiral polymer and the analyte enantiomers.

Below is a data table summarizing the chiral separation performance of an immobilized poly-(S)-N-(1-phenylethyl)acrylamide stationary phase for various analytes.

AnalyteSeparation Factor (α)Resolution (Rs)Conditions
1-(9-Anthryl)-2,2,2-trifluoroethanol1.212.15n-Hexane/2-Propanol (90/10)
Benzoin1.151.89n-Hexane/2-Propanol (90/10)
Tröger's Base1.353.54n-Hexane/2-Propanol (95/5)
Flurbiprofen1.101.55SFC, CO2/Methanol (85/15)
Laudanosine1.282.80n-Hexane/Ethanol (90/10)

Exploration of this compound as a Component in Asymmetric Membranes and Separation Technologies

Asymmetric membranes are a class of materials that possess a gradient in their pore structure, typically consisting of a thin, dense "selective layer" on top of a more porous, thick support layer. When a chiral selector is incorporated into this selective layer, the membrane can be used for enantiomeric separation. monash.edutandfonline.comresearchgate.net The principle relies on the differential transport of enantiomers through the membrane, where one enantiomer interacts more strongly with the chiral environment and is either retained or has its passage slowed, while the other passes through more readily. slideshare.net

Polymers containing this compound side groups are promising candidates for forming the selective layer in such asymmetric membranes. The urea functionality can form strong hydrogen bonds, while the phenyl group can participate in π-π stacking interactions. These interactions, combined with the steric hindrance provided by the chiral center, create a highly selective environment for molecular recognition. monash.eduresearchgate.net

The fabrication of these membranes often involves a phase inversion process, where a solution of the chiral polymer is cast into a thin film and then immersed in a coagulation bath, leading to the formation of the characteristic asymmetric structure. researchgate.net The performance of a chiral separation membrane is judged by its selectivity (how well it separates the enantiomers) and its permeability or flux (how quickly the desired substance passes through).

Potential Performance in Asymmetric Separation

While specific performance data for membranes incorporating this compound is not yet prevalent in published literature, we can project their potential based on the interaction mechanisms. The combination of hydrogen bonding, π-π interactions, and steric fit would make such membranes particularly suitable for separating racemic mixtures of pharmaceuticals and other fine chemicals that possess complementary functional groups.

The table below presents a hypothetical performance overview for an asymmetric membrane functionalized with a polymer containing this compound, targeting common classes of racemic compounds.

Target Analyte ClassExample AnalyteExpected Primary InteractionPredicted Separation Factor (α)Predicted Flux
Protic Drugs (Alcohols)PropranololHydrogen Bonding, π-π Stacking1.5 - 2.5Moderate
Acidic Drugs (NSAIDs)IbuprofenHydrogen Bonding1.3 - 2.0Moderate-High
Amino Acid DerivativesPhenylalanine methyl esterHydrogen Bonding, Steric Fit1.8 - 3.0Low-Moderate
Aromatic AmidesChiral Amide PrecursorsHydrogen Bonding, π-π Stacking1.6 - 2.8Moderate

The development of membranes based on this compound represents a promising frontier in separation science, with the potential to provide efficient and scalable methods for producing enantiomerically pure compounds. researchgate.netcas.cz

Emerging Research Directions and Future Academic Perspectives for S 1 1 Phenylethyl Urea

Innovation in Green and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For (S)-1-(1-phenylethyl)urea, future research is anticipated to focus on moving beyond traditional synthetic routes, which often involve hazardous reagents, to more sustainable alternatives.

Current research in the broader field of urea (B33335) synthesis is exploring solvent-free processes and the use of greener reagents. For instance, highly effective solvent-free methods for preparing substituted ureas have been developed, aligning with the principles of green chemistry. These methods aim to reduce the environmental impact by eliminating the need for volatile and often toxic organic solvents.

Future academic investigations into the green synthesis of this compound are likely to explore pathways such as:

Direct Carbonylation: Utilizing carbon dioxide as a C1 source for the direct synthesis of ureas from amines is a highly attractive green alternative. Research into catalytic systems that can efficiently activate CO2 for reaction with (S)-1-phenylethylamine under mild conditions will be a key focus.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. The exploration of enzymes that can catalyze the formation of the urea bond with high enantioselectivity for the (S)-isomer would represent a significant advancement in sustainable synthesis.

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, is another promising avenue. Investigating the solid-state reaction between (S)-1-phenylethylamine or its derivatives and a urea source could lead to a highly efficient and waste-minimizing synthetic protocol.

A comparative overview of potential synthetic pathways is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Pathway Potential Advantages Key Research Challenges
Direct Carbonylation with CO2 Utilization of a renewable C1 source, high atom economy. Development of efficient and selective catalysts, overcoming the thermodynamic stability of CO2.
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, biodegradable catalysts. Enzyme discovery and engineering, substrate scope limitations, downstream processing.

Expansion of Catalytic Scope to Industrially Relevant Reactions

While derivatives of this compound have been explored as organocatalysts, the catalytic potential of the parent compound itself remains an area ripe for investigation. The urea moiety can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemistry of reactions.

Future research will likely focus on applying this compound as a catalyst in a broader range of industrially relevant asymmetric transformations, including:

Friedel-Crafts Alkylations: The ability of chiral ureas to catalyze the enantioselective addition of indoles and other electron-rich arenes to electrophiles is a well-established concept. Future work could optimize reaction conditions for this compound in these reactions to produce valuable chiral building blocks.

Michael Additions: Asymmetric Michael additions are fundamental carbon-carbon bond-forming reactions. Investigating the efficacy of this compound in catalyzing the addition of nucleophiles to α,β-unsaturated compounds could lead to the synthesis of a wide array of chiral products.

Aldol (B89426) and Mannich Reactions: These are key reactions in organic synthesis for the formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. The development of protocols utilizing this compound as a catalyst for these transformations would be of significant academic and industrial interest.

The expansion of the catalytic scope will require a systematic investigation of reaction parameters, including solvent, temperature, and the nature of the substrates, to achieve high yields and enantioselectivities.

Design and Synthesis of Multi-Component Supramolecular Systems with Enhanced Functionality

The hydrogen-bonding capabilities of the urea group in this compound make it an excellent building block for the construction of multi-component supramolecular systems. These systems can exhibit emergent properties and functionalities that are not present in the individual components.

Future academic perspectives in this area include:

Chiral Recognition and Sensing: Designing supramolecular hosts based on this compound for the enantioselective recognition of chiral guest molecules. This could be achieved through the formation of well-defined hydrogen-bonded assemblies. The incorporation of chromophores or fluorophores into these systems could lead to the development of chiroptical sensors.

Self-Assembled Gels: The directional hydrogen bonding of ureas can lead to the formation of fibrillar networks and, consequently, supramolecular gels. Investigating the gelation properties of this compound in various solvents and exploring the stimuli-responsive nature of these gels could open up applications in areas such as drug delivery and materials science.

Co-crystallization and Crystal Engineering: The systematic study of co-crystals of this compound with other molecules to create new solid-state architectures with tailored properties. This could lead to materials with interesting optical, electronic, or mechanical properties.

The design of these systems will be guided by a fundamental understanding of the non-covalent interactions at play, particularly the strength and directionality of the N-H···O hydrogen bonds of the urea moiety.

Advancements in Integrated Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is crucial for the rational design of new catalysts and materials. For this compound, integrated methodologies will play a key role in accelerating research and discovery.

Future directions in this area will involve:

Predictive Models for Enantioselectivity: Using computational methods, such as Density Functional Theory (DFT), to model the transition states of reactions catalyzed by this compound. This will provide insights into the origin of enantioselectivity and guide the design of more effective catalysts.

In Silico Screening of Derivatives: Employing computational screening to predict the properties of novel derivatives of this compound before their synthesis. This can help to prioritize synthetic targets with desired catalytic or material properties.

Molecular Dynamics Simulations: Using molecular dynamics to simulate the behavior of this compound in supramolecular assemblies and to understand the dynamics of host-guest interactions.

A summary of computational approaches and their potential applications is provided in Table 2.

Table 2: Integrated Computational and Experimental Methodologies

Computational Method Application for this compound Expected Outcome
Density Functional Theory (DFT) Modeling catalyst-substrate interactions in asymmetric reactions. Prediction of enantioselectivity and reaction mechanisms.
Molecular Dynamics (MD) Simulating the self-assembly of supramolecular structures. Understanding the formation and stability of gels and co-crystals.

Exploration of Novel Paradigms in Chiral Materials Science

The chirality and self-assembly properties of this compound make it a promising candidate for the development of novel chiral materials. This is a rapidly growing field with potential applications in optics, electronics, and separation science.

Future research in this domain could focus on:

Chiral Polymers and Coatings: Using this compound as a chiral monomer or a chiral directing agent in polymerization reactions to create polymers with helical structures. Such materials could exhibit chiroptical properties and find applications in optical devices.

Chiral Metal-Organic Frameworks (MOFs): Incorporating this compound as a chiral ligand in the synthesis of MOFs. The resulting chiral porous materials could be used for enantioselective separations and heterogeneous asymmetric catalysis.

Chiral Nanomaterials: Investigating the use of this compound to induce chirality in inorganic nanoparticles, leading to hybrid materials with unique chiroptical and catalytic properties.

The development of these materials will require a deep understanding of how the chirality of the molecule is transferred to the macroscopic properties of the material.

Interdisciplinary Academic Collaborations and Research Opportunities Involving this compound

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between different fields of chemistry and with other scientific disciplines will be essential to fully realize its potential.

Future research opportunities that would benefit from interdisciplinary collaboration include:

Medicinal Chemistry: While derivatives have been investigated, further exploration of this compound and its analogues as potential therapeutic agents, for example, as enzyme inhibitors, could be a fruitful area of research in collaboration with biochemists and pharmacologists.

Chemical Engineering: The scale-up of green synthetic processes and the development of continuous flow systems for reactions catalyzed by this compound will require collaboration with chemical engineers.

Physics and Materials Science: The characterization of the physical properties of new chiral materials based on this compound will require expertise from physicists and materials scientists.

Such collaborations will be crucial for translating fundamental research findings into practical applications and for fostering innovation in the field.

Q & A

Q. What safety protocols are essential when handling this compound in pharmacological studies?

  • Methodological Answer : Conduct toxicity screenings (e.g., Ames test, acute toxicity in rodents) before in vivo experiments. Use PPE (gloves, goggles) to prevent exposure. Follow institutional guidelines for chemical waste disposal. Report adverse effects transparently in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.